molecular formula C17H16N4O2S B2591090 N-benzyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide CAS No. 1421533-04-1

N-benzyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Cat. No.: B2591090
CAS No.: 1421533-04-1
M. Wt: 340.4
InChI Key: ARKSPEJAYZEUGK-UHFFFAOYSA-N
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Description

N-benzyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophen-3-yl group and linked to an azetidine ring. The azetidine moiety is further functionalized with a benzyl carboxamide group. This structure combines aromatic, heterocyclic, and constrained ring systems, making it a candidate for biological activity studies, particularly in antimicrobial or enzyme inhibition contexts . The thiophene and oxadiazole groups are known for their electron-rich properties, which may enhance binding interactions with biological targets .

Properties

IUPAC Name

N-benzyl-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(18-8-12-4-2-1-3-5-12)21-9-14(10-21)16-19-15(20-23-16)13-6-7-24-11-13/h1-7,11,14H,8-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKSPEJAYZEUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NCC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-benzyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide” typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the thiophene ring: The thiophene moiety can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors like amino alcohols or azetidinones.

    Benzylation and carboxamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Step 1: Formation of the 1,2,4-Oxadiazole Ring

The oxadiazole core is constructed via cyclization of amidoximes with carboxylic acid derivatives. For example:

  • Reactants : Thiophene-3-carboxylic acid hydrazide and a nitrile-containing intermediate.

  • Conditions : Cyclization using Burgess reagent ( ) or Vilsmeier reagent ( ) under microwave irradiation (MWI) or reflux.

  • Mechanism : Nucleophilic acyl substitution followed by dehydration.

Step 2: Azetidine Functionalization

The azetidine ring is introduced via alkylation or carboxamide coupling:

  • Reactants : 3-substituted azetidine derivatives and benzyl isocyanate.

  • Conditions : DCC (dicyclohexylcarbodiimide) or EDC·HCl-mediated coupling in anhydrous THF ( ).

Step 3: Final Assembly

The thiophen-3-yl-oxadiazole and azetidine-carboxamide moieties are coupled via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution ().

Table 1: Representative Synthesis Conditions

StepReactantsReagents/ConditionsYield (%)Source
1Thiophene-3-carbohydrazideBurgess reagent, DMF, 80°C72–85
2Azetidine-3-carboxylic acidDCC, CH₂Cl₂, RT68
3Brominated oxadiazolePd(PPh₃)₄, K₂CO₃, DME, 100°C55

Reactivity of the 1,2,4-Oxadiazole Moiety

The 1,2,4-oxadiazole ring exhibits electrophilic character at the 5-position and nucleophilic reactivity at the nitrogen atoms:

Ring-Opening Reactions

  • Acidic Hydrolysis : Cleavage in HCl/EtOH yields thiophen-3-yl amides and CO₂ ( ).

  • Nucleophilic Attack : Grignard reagents (e.g., MeMgBr) open the ring to form imidazole derivatives ( ).

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the thiophene’s α-position ( ).

Table 2: Oxadiazole Reactivity

Reaction TypeReagentsProductsNotesSource
Hydrolysis6M HCl, reflux, 4hThiophen-3-yl acetamide + CO₂Quantitative yield
Nucleophilic additionMeMgBr, THF, −78°CN-Methylimidazole-thiophene adductSteric hindrance observed

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes:

Ring-Opening Polymerization

  • Acid-Catalyzed : H₂SO₄ induces polymerization to polyamines ().

  • Base-Mediated : NaOH/EtOH opens the ring to form β-amino alcohols ( ).

N-Alkylation

  • Benzylation : Reacts with benzyl bromide in the presence of K₂CO₃ to form quaternary ammonium salts ( ).

Thiophene Substituent Reactivity

The thiophen-3-yl group participates in:

Electrophilic Aromatic Substitution

  • Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups at the β-position ( ).

  • Halogenation : NBS (N-bromosuccinimide) selectively brominates the α-position ( ).

Carboxamide Group Reactivity

The benzyl carboxamide undergoes:

Hydrolysis

  • Acidic : HCl/MeOH yields benzoic acid and azetidine-3-amine ( ).

  • Basic : NaOH/H₂O produces sodium carboxylate and benzylamine ( ).

Condensation

  • Reacts with hydrazines to form hydrazide derivatives under MWI ( ).

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess potent antibacterial properties against various Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The incorporation of thiophene and oxadiazole rings in the structure enhances these antimicrobial activities, making N-benzyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide a candidate for further investigation in drug development.

Anticancer Activity

The compound's structure suggests potential anticancer applications. Studies on similar oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example, certain oxadiazole derivatives showed IC50_{50} values in the micromolar range, indicating their potential as effective anticancer agents . The specific activity of this compound against cancer cells remains to be fully explored.

Anti-inflammatory Effects

Compounds containing oxadiazole moieties have been reported to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Related compounds have shown significant reductions in edema in animal models when compared to standard anti-inflammatory drugs . This suggests that this compound may also possess similar anti-inflammatory effects.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Activity : A study highlighted the synthesis of benzimidazole derivatives that demonstrated significant antibacterial activity against MRSA with MIC values comparable to standard antibiotics .
  • Anticancer Potential : Another research article discussed various 1,2,4-Oxadiazole derivatives showing notable cytotoxicity against cancer cell lines with IC50_{50} values ranging from low micromolar to sub-micromolar concentrations .
  • Anti-inflammatory Effects : Research indicated that certain oxadiazole derivatives exhibited strong anti-inflammatory effects in vivo, significantly reducing inflammation compared to controls .

Mechanism of Action

The mechanism of action of “N-benzyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide” would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the oxadiazole and thiophene rings suggests potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other 1,2,4-oxadiazole derivatives. Key analogues and their distinguishing features are summarized below:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences Reference
N-benzyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide 1,2,4-oxadiazole Thiophen-3-yl, azetidine, benzyl carboxamide ~387.44 Unique azetidine ring; thiophene substituent
3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile 1,2,4-oxadiazole Pyridinyl, benzonitrile ~264.27 Pyridine instead of thiophene; lacks azetidine
3,4,5-Trimethoxy-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide 1,2,4-oxadiazole Thiophen-3-yl, cyclohexyl, trimethoxybenzamide ~451.52 Cyclohexyl vs. azetidine; trimethoxybenzamide substituent
tert-Butyl-4-((2-(3-(3-methoxybenzyl)-1,2,4-oxadiazol-5-yl)benzo[b]thiophen-3-yl)oxy)piperidine-1-carboxylate 1,2,4-oxadiazole Methoxybenzyl, piperidine, benzo[b]thiophene ~568.65 Piperidine ring vs. azetidine; benzo[b]thiophene core

Key Observations:

Substituent Effects on Bioactivity: The thiophen-3-yl group in the target compound may confer stronger π-π stacking interactions compared to the pyridinyl group in the benzonitrile analogue .

Synthetic Accessibility :

  • The synthesis of the target compound involves imidamide intermediates (e.g., N'-hydroxy-2-phenylacetimidamide), similar to the methoxybenzyl analogue in . However, the azetidine ring necessitates precise coupling conditions to avoid ring strain .

Pharmacokinetic Properties :

  • The benzyl carboxamide group in the target compound may enhance solubility compared to the tert-butyl -protected piperidine derivative, which requires deprotection for activity .

Limitations in Available Data:

  • Direct biological data (e.g., IC₅₀ values) for the target compound are absent in the provided evidence. Comparisons rely on structural inferences and substituent trends.
  • The trimethoxybenzamide derivative () has a higher molecular weight (~451.52 g/mol), which may affect membrane permeability compared to the target compound (~387.44 g/mol) .

Biological Activity

N-benzyl-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a complex structure that includes:

  • Azetidine ring : A four-membered nitrogen-containing ring that can influence the compound's biological properties.
  • Oxadiazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer effects.
  • Thiophene substitution : This aromatic ring can enhance the lipophilicity and overall biological activity of the compound.

Anticancer Potential

Research indicates that compounds containing oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induction of apoptosis via p53 activation
6aA5492.78Inhibition of HDAC activity
17aHeLa0.12Apoptosis induction and cell cycle arrest

These findings suggest that this compound could exhibit similar anticancer properties due to its structural analogies with other active compounds .

Antimicrobial Activity

The presence of the thiophene group in the compound may also confer antimicrobial properties. Thiophene derivatives have been reported to possess activity against various bacterial strains, indicating that this compound could be explored for potential use as an antimicrobial agent .

Case Studies and Research Findings

Although direct studies on this compound are scarce, related research provides a foundation for understanding its potential:

  • Cytotoxicity Studies : Research on similar oxadiazole derivatives demonstrated effective cytotoxicity against leukemia and breast cancer cell lines with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Studies have shown that oxadiazole-based compounds induce apoptosis through caspase activation and modulation of p53 pathways, which are critical in cancer therapy .

Q & A

Advanced Research Question

  • Molecular Docking : Use software like AutoDock Vina to simulate binding interactions with enzymes (e.g., carbonic anhydrase or GSK-3β). For example, oxadiazole derivatives show affinity for catalytic zinc ions in carbonic anhydrase via sulfonamide groups .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., thiophene for hydrophobic interactions, oxadiazole for π-π stacking) using tools like Schrödinger’s Phase .
  • MD Simulations : Assess binding stability over 100 ns trajectories to validate docking results .

What strategies optimize the reaction yield of oxadiazole ring formation?

Advanced Research Question

  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance cyclization efficiency compared to THF or DCM .
  • Catalysis : Use iodine or triethylamine to accelerate cyclization, reducing reaction time to 1–3 minutes in some cases .
  • Temperature Control : Reflux conditions (80–100°C) improve yields by 15–20% compared to room-temperature reactions .

How do structural analogs inform the biological potential of this compound?

Basic Research Question

  • Antimicrobial Activity : Analogous 1,3,4-oxadiazole-thiophene hybrids exhibit MIC values of 2–8 µg/mL against S. aureus and C. albicans .
  • Enzyme Inhibition : Sulfonamide-oxadiazole derivatives inhibit carbonic anhydrase IX with IC50 values < 50 nM, suggesting antitumor potential .
  • Neuroprotection : Oxadiazole-indole hybrids demonstrate neuroprotective effects in in vitro models of oxidative stress .

How can contradictory bioactivity data between assay formats be resolved?

Advanced Research Question

  • Assay Standardization : Compare enzyme sources (e.g., recombinant vs. tissue-extracted carbonic anhydrase) to identify variability .
  • Metabolite Profiling : Use LC-MS to detect degradation products in in vivo studies that may reduce efficacy .
  • Pharmacokinetic Adjustments : Modify dosing regimens or formulations (e.g., liposomal encapsulation) to improve bioavailability .

What structure-activity relationship (SAR) approaches enhance pharmacokinetic properties?

Advanced Research Question

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -NO2, -F) on the benzyl ring to improve metabolic stability .
  • Solubility Optimization : Replace hydrophobic groups (e.g., thiophene) with polar moieties (e.g., pyridine) to enhance aqueous solubility .
  • Prodrug Design : Link the carboxamide group to ester prodrugs for controlled release, as seen in PD-1/PD-L1 inhibitors .

How is binding affinity to carbonic anhydrase quantified experimentally?

Advanced Research Question

  • Fluorescence-Based Assays : Measure displacement of fluorescent sulfonamide probes (e.g., dansylamide) to calculate Ki values .
  • Isothermal Titration Calorimetry (ITC) : Directly quantify binding enthalpy and stoichiometry .
  • X-Ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with Thr199 in carbonic anhydrase) .

What synthetic challenges arise during azetidine ring functionalization?

Advanced Research Question

  • Ring Strain Mitigation : Use mild coupling agents (e.g., HATU instead of DCC) to prevent azetidine ring opening .
  • Steric Hindrance : Optimize reaction stoichiometry (e.g., 1.2 equivalents of benzylamine) to overcome low reactivity at the azetidine nitrogen .
  • Chiral Resolution : Separate enantiomers via chiral HPLC if the azetidine moiety is stereogenic .

How can in vitro and in vivo toxicity profiles be aligned?

Advanced Research Question

  • Hepatotoxicity Screening : Use HepG2 cell lines to predict metabolic activation of toxic intermediates .
  • CYP450 Inhibition Assays : Identify off-target interactions with cytochrome P450 enzymes using fluorogenic substrates .
  • Rodent Toxicity Studies : Correlate in vitro IC50 values with maximum tolerated doses (MTD) in animal models .

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